HOAt

Beschreibung

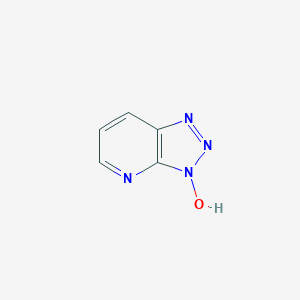

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxytriazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIRBHDGWMWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075239 | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-33-7 | |

| Record name | HOAt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-7-azabenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 1-Hydroxy-7-azabenzotriazole (HOAt) in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The formation of the peptide bond, the very backbone of these crucial biomolecules, is a delicate process susceptible to side reactions, most notably racemization. This technical guide provides an in-depth exploration of 1-Hydroxy-7-azabenzotriazole (HOAt), a cornerstone additive that has revolutionized peptide coupling reactions. We will delve into its mechanism of action, present comparative data on its efficacy, provide detailed experimental protocols, and illustrate key processes with clear diagrams.

Core Principles of Peptide Synthesis: The Need for Activation and Control

Peptide synthesis is the stepwise formation of amide bonds between amino acids. The chemical synthesis of peptides most commonly starts at the C-terminus and proceeds toward the N-terminus.[1] This process involves the reaction of the carboxyl group of one amino acid with the amino group of another. However, this reaction is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[2]

This is where coupling reagents come into play. Reagents like carbodiimides (e.g., DCC, DIC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) are employed to activate the carboxylic acid.[2] However, the use of these reagents alone can lead to significant racemization, the loss of stereochemical purity at the α-carbon of the amino acid.[3] To mitigate this, additives are introduced to the reaction mixture. These additives work in concert with the coupling reagents to accelerate the reaction and, crucially, suppress racemization.[4]

This compound: A Superior Additive for Peptide Coupling

1-Hydroxy-7-azabenzotriazole (this compound) is a pivotal coupling additive that has demonstrated superior performance compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt).[5][6] The key to this compound's enhanced efficacy lies in its chemical structure. The presence of a nitrogen atom at the 7-position of the benzotriazole (B28993) ring has a profound electron-withdrawing effect. This structural feature is central to its ability to both accelerate coupling reactions and minimize the loss of stereochemical integrity.[7]

The primary advantages of using this compound in peptide synthesis include:

-

Superior Racemization Suppression: this compound is highly effective at preventing the epimerization of amino acids during the activation step, ensuring the synthesis of peptides with high chiral purity.[3][5]

-

Enhanced Coupling Efficiency: The use of this compound accelerates the rate of peptide bond formation, leading to higher yields and allowing for the synthesis of complex or sterically hindered peptides.[5]

-

Broad Applicability: this compound is compatible with a wide range of peptide synthesis strategies, including both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Mechanism of Action: How this compound Safeguards Stereochemistry

The efficacy of this compound is rooted in its ability to form a highly reactive, yet stable, active ester intermediate. When used with a coupling reagent such as a carbodiimide, the following steps occur:

-

The coupling reagent activates the carboxylic acid of the N-protected amino acid, forming a highly reactive O-acylisourea intermediate.

-

This intermediate is susceptible to racemization via the formation of an oxazolone.

-

This compound rapidly intercepts the O-acylisourea intermediate, forming an this compound-active ester.

-

This this compound-active ester is more stable and less prone to racemization than the O-acylisourea.[8]

-

The pyridine (B92270) nitrogen in the this compound moiety is believed to provide anchimeric assistance, coordinating with the incoming amine and dramatically increasing the rate of amide bond formation.[6]

-

The free amine of the growing peptide chain then attacks the activated ester, forming the desired peptide bond with minimal epimerization.

The following diagram illustrates this proposed mechanism:

Caption: Mechanism of this compound-mediated peptide coupling.

Data Presentation: Quantitative Comparison of Racemization

The superiority of this compound over HOBt in suppressing racemization has been demonstrated in several studies. The following table summarizes quantitative data from a study that directly compared the two additives in a challenging solid-phase synthesis reaction.

| Coupling Conditions | % Epimerized Product (L-D-L Isomer) | Reference |

| Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC/HOBt | 18% | [9] |

| Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC/HOAt | 6% | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for Fmoc-based solid-phase peptide synthesis (SPPS) using this compound.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

HATU (3-5 equivalents) or another suitable coupling reagent

-

This compound (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Swelling: If starting with a dry resin, swell it in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid, HATU, and this compound in DMF.

-

Add DIPEA or collidine to the mixture.

-

Allow the activation mixture to stand for a few minutes at room temperature.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

-

-

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Loading the First Amino Acid onto Rink Amide Resin using HATU/HOAt

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acid (5 equivalents)

-

HATU (4.5 equivalents)

-

This compound (4.5 equivalents)

-

Base: 20% N-methylmorpholine (NMM) or 20% collidine in DMF

-

Deprotection solution: 20% piperidine in DMF

-

DMF, peptide synthesis grade

Procedure:

-

Resin Swelling and Deprotection:

-

Weigh the desired amount of Rink Amide resin into a reaction vessel.

-

Swell the resin in DMF for 1 hour.

-

Drain the DMF and add the deprotection solution (20% piperidine in DMF).

-

Agitate for 1 hour to remove the Fmoc group from the linker.

-

-

Amino Acid Activation:

-

While the resin is deprotecting, weigh out the Fmoc-protected amino acid, HATU, and this compound.

-

Combine these solids in a separate vial and dissolve them in the 20% NMM or collidine in DMF solution.

-

-

Coupling:

-

After the 1-hour deprotection, drain the piperidine solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for at least 4 hours (can be left overnight, but not exceeding 24 hours).[10]

-

-

Washing:

-

Drain the amino acid solution.

-

Wash the resin with DMF (3-5 times).

-

The resin is now loaded with the first amino acid and ready for the subsequent coupling cycles as described in Protocol 1.

-

Mandatory Visualization: Experimental Workflow

The following diagram provides a visual representation of a single cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A typical workflow for one cycle of SPPS.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. jpt.com [jpt.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. nbinno.com [nbinno.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. peptide.com [peptide.com]

The Definitive Guide to 1-Hydroxy-7-azabenzotriazole (HOAt) in Peptide Synthesis and Drug Development

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior additive in peptide coupling reactions, significantly enhancing reaction rates, minimizing racemization, and improving overall peptide purity and yield. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, and practical applications in both solid-phase and solution-phase peptide synthesis. Detailed experimental protocols, quantitative data comparing its efficacy against other common additives, and a visual representation of its role in the peptide synthesis workflow are presented to offer a complete resource for laboratory professionals.

Chemical Identity and Properties

1-Hydroxy-7-azabenzotriazole is an organic compound that plays a critical role as a coupling additive in the synthesis of peptides and other amide-containing molecules.

Full Chemical Name: 3H-[1][2][3]Triazolo[4,5-b]pyridin-3-ol[3]

Common Synonyms:

-

1-Hydroxy-7-azabenzotriazole (this compound)[3]

-

7-Aza-1-hydroxybenzotriazole[4]

-

N-Hydroxy-7-azobenzotriazole[2]

Molecular Formula: C₅H₄N₄O[2][5][6]

Molecular Weight: 136.11 g/mol [2][4]

Appearance: White to off-white crystalline solid.[5][7]

Mechanism of Action in Amide Bond Formation

The primary function of this compound in peptide synthesis is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. When used in conjunction with a carbodiimide (B86325) coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), this compound participates in a multi-step activation process.

The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions, including racemization of the chiral amino acid. The introduction of this compound provides a more favorable reaction pathway. The O-acylisourea intermediate rapidly reacts with this compound to form a more stable and highly reactive this compound active ester. This active ester is significantly less susceptible to racemization and readily undergoes nucleophilic attack by the amine component to form the desired peptide bond with high efficiency.[8] The pyridine (B92270) nitrogen within the this compound structure is believed to provide anchimeric assistance, further accelerating the coupling reaction.[9]

A similar mechanism is at play when using uronium/aminium-based coupling reagents that incorporate the this compound moiety, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). In this case, the HATU reagent directly facilitates the formation of the OAt-active ester from the carboxylic acid.[2]

Quantitative Comparison of Coupling Additives

The superiority of this compound over the more traditional additive, 1-hydroxybenzotriazole (B26582) (HOBt), has been demonstrated in various studies. This compound consistently leads to higher yields and significantly lower levels of racemization, particularly in challenging coupling reactions. The following tables summarize comparative data for different coupling scenarios.

| Coupling of Z-Phg-OH to H-Pro-NH₂ | Yield (%) | DL Isomer (%) |

| This compound/DIPCDI | 86 | 2.1 |

| HOBt/DIPCDI | 79 | 8.9 |

| Oxyma/DIPCDI | 90 | 3.8 |

| Data sourced from Merck Millipore's Novabiochem® Coupling reagents guide.[9] |

| Fragment Condensation of Z-Phe-Val-OH to H-Pro-NH₂ | Yield (%) | DL Isomer (%) |

| This compound/DIPCDI | 88 | 0.1 |

| HOBt/DIPCDI | 84 | 0.2 |

| Oxyma/DIPCDI | 91 | 0.1 |

| Data sourced from Merck Millipore's Novabiochem® Coupling reagents guide.[9] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual procedure for Fmoc-based solid-phase peptide synthesis on a rink amide resin.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids

-

1-Hydroxy-7-azabenzotriazole (this compound)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and then DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis using this compound

Conclusion

1-Hydroxy-7-azabenzotriazole is a highly effective and indispensable coupling additive in modern peptide synthesis. Its ability to accelerate reaction times, enhance yields, and, most critically, suppress racemization makes it a superior choice over traditional additives like HOBt. The detailed protocols and comparative data provided in this guide underscore the significant advantages of incorporating this compound into synthetic workflows, enabling researchers and drug development professionals to produce high-purity peptides with greater efficiency and confidence.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 6. books.rsc.org [books.rsc.org]

- 7. people.uniurb.it [people.uniurb.it]

- 8. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

The Core Mechanism of 1-Hydroxy-7-azabenzotriazole (HOAt) in Racemization Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of 1-Hydroxy-7-azabenzotriazole (HOAt) in suppressing racemization during peptide synthesis. By delving into the underlying chemical principles, presenting quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in the field of drug development and peptide chemistry.

Introduction: The Challenge of Racemization in Peptide Synthesis

The synthesis of peptides with high stereochemical purity is a critical challenge in the development of peptide-based therapeutics. Racemization, the loss of chiral integrity at the α-carbon of an amino acid residue during the coupling reaction, can lead to the formation of diastereomeric impurities. These impurities can be difficult to separate and may exhibit altered biological activity, immunogenicity, or toxicity.

Racemization in peptide synthesis primarily occurs through two mechanisms:

-

Oxazolone (B7731731) Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry.

-

Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, forming an achiral enolate intermediate.

The use of coupling additives is a key strategy to minimize racemization. These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to racemization than the initial activated species.

This compound: A Superior Racemization Suppressor

1-Hydroxy-7-azabenzotriazole (this compound) has emerged as a highly effective coupling additive that significantly suppresses racemization compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). The superior performance of this compound is attributed to the presence of a nitrogen atom at the 7-position of the benzotriazole (B28993) ring system.

Mechanism of Action

The primary role of this compound in peptide coupling is to intercept the initially formed activated species (e.g., an O-acylisourea from a carbodiimide) to generate a more stable and highly reactive this compound active ester. The key to this compound's efficacy lies in the participation of the nitrogen atom at the 7-position. It is postulated that this nitrogen atom acts as a general base, facilitating the deprotonation of the incoming amine's nucleophilic nitrogen through a pseudo-intramolecular hydrogen bond. This accelerates the rate of aminolysis, favoring the desired peptide bond formation over the competing racemization pathways.

The electron-withdrawing nature of the pyridine (B92270) ring in this compound also increases the acidity of the N-hydroxyl group, making the OAt-ester a better leaving group and further accelerating the coupling reaction.

Quantitative Data on Racemization Suppression

The superior performance of this compound in suppressing racemization has been demonstrated in several studies. The following tables summarize key quantitative data from comparative experiments.

Table 1: Comparison of this compound and HOBt in a Solid-Phase Peptide Synthesis

| Coupling Additive | Coupling Reagent | % Epimerization (L-D-L isomer) |

| HOBt | DCC | 18% |

| This compound | DCC | 6% |

Data from a study by Carpino et al. on the coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin.

Table 2: Comparison of Additives with Dicyclohexylcarbodiimide (DCC) in Solution-Phase Synthesis

| Additive | Coupling Reagent | % D-Isomer Formation |

| HOBt | DIC | 14.8% |

| This compound | DIC | 5.9% |

Data from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

Racemization Assay in Solid-Phase Peptide Synthesis (Carpino et al.)

Objective: To quantify the extent of epimerization during the coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin using DCC with either HOBt or this compound as an additive.

Materials:

-

Fmoc-Phe-Ser(OtBu)-OH

-

H-Pro-PAL-PEG-PS resin

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Hydroxy-7-azabenzotriazole (this compound)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

HPLC grade acetonitrile (B52724) and water

Procedure:

-

Resin Swelling and Deprotection: Swell the H-Pro-PAL-PEG-PS resin in DMF. Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the proline residue. Wash the resin thoroughly with DMF.

-

Coupling:

-

In two separate reaction vessels, add the deprotected resin.

-

In the first vessel, add a solution of Fmoc-Phe-Ser(OtBu)-OH, DCC, and HOBt in DMF.

-

In the second vessel, add a solution of Fmoc-Phe-Ser(OtBu)-OH, DCC, and this compound in DMF.

-

Allow the coupling reactions to proceed for a defined period (e.g., 2 hours) at room temperature.

-

-

Cleavage and Deprotection: After the coupling reaction, wash the resin with DMF. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Analysis:

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Analyze the crude peptide by reversed-phase HPLC. The L-D-L and L-L-L diastereomers of the tripeptide will have different retention times and can be quantified by integrating the respective peak areas.

-

Racemization Assay in Solution-Phase Peptide Synthesis

Objective: To compare the racemization-suppressing effect of HOBt and this compound when used with DIC for the coupling of Z-Phe-Val-OH with H-Pro-NH2.

Materials:

-

Z-Phe-Val-OH

-

H-Pro-NH2

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Hydroxy-7-azabenzotriazole (this compound)

-

N,N-Dimethylformamide (DMF)

-

HPLC grade acetonitrile and water

Procedure:

-

Reaction Setup:

-

In two separate reaction vials, dissolve Z-Phe-Val-OH and H-Pro-NH2 in DMF.

-

To the first vial, add HOBt and then DIC.

-

To the second vial, add this compound and then DIC.

-

-

Reaction: Allow the reactions to proceed at room temperature for a specified time (e.g., 4 hours).

-

Work-up: Quench the reaction and work up the reaction mixture to isolate the crude peptide product.

-

Analysis:

-

Dissolve the crude peptide in a suitable solvent for HPLC analysis.

-

Analyze the sample by chiral HPLC or by a suitable reversed-phase HPLC method capable of separating the resulting diastereomers (L-L and D-L).

-

Calculate the percentage of the D-L isomer by integrating the peak areas.

-

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Competing pathways of peptide bond formation and racemization.

Caption: this compound intervention in peptide coupling to suppress racemization.

Caption: General workflow for determining racemization levels.

Conclusion

1-Hydroxy-7-azabenzotriazole (this compound) is a powerful tool in the arsenal (B13267) of peptide chemists for minimizing racemization during amide bond formation. Its unique mechanism, involving the formation of a highly reactive active ester and neighboring group participation from the 7-aza nitrogen, leads to accelerated coupling rates and significantly reduced levels of epimerization compared to traditional additives like HOBt. The quantitative data and experimental protocols provided in this guide underscore the practical benefits of employing this compound in the synthesis of stereochemically pure peptides, a critical consideration for the development of safe and efficacious peptide-based drugs.

1-Hydroxy-7-azabenzotriazole: A Technical Guide for Researchers

An in-depth examination of the structure, properties, and applications of 1-Hydroxy-7-azabenzotriazole (HOAt), a critical reagent in modern drug development and peptide synthesis.

Introduction

1-Hydroxy-7-azabenzotriazole (this compound) is a heterocyclic compound that has become an indispensable tool in the field of organic chemistry, particularly in peptide synthesis. Its superior performance as a coupling additive, primarily in the formation of amide bonds, has established it as a vital component in the synthesis of peptides and other complex organic molecules. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Structure and Chemical Properties

This compound is a derivative of benzotriazole (B28993) with a hydroxyl group attached to a nitrogen atom of the triazole ring and a nitrogen atom replacing a carbon in the benzene (B151609) ring. This unique structure is central to its reactivity and efficacy as a coupling additive.

An In-depth Technical Guide to HOAt-Mediated Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Core of Amide Bond Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior additive in these reactions, significantly enhancing both the rate and efficiency of amide bond formation while minimizing common side reactions.[1][2] When used in conjunction with a primary coupling agent, such as a carbodiimide (B86325) (e.g., EDC or DIC), this compound facilitates the creation of a highly reactive intermediate active ester.[2] Its unique structure not only accelerates the coupling process but also provides exceptional protection against racemization, a critical consideration in peptide synthesis where stereochemical integrity is paramount.[2][3] This guide provides a detailed overview of the fundamental principles, quantitative performance, and experimental protocols for this compound-mediated coupling reactions.

Mechanism of Action: The this compound Advantage

The efficacy of this compound lies in its ability to form a highly reactive O-acylisourea active ester and its unique structural features that suppress racemization. The process can be broken down into several key steps when used with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC).

-

Carboxylic Acid Activation: The carboxylic acid reacts with the carbodiimide to form a highly reactive, but unstable, O-acylisourea intermediate.

-

Formation of the this compound Active Ester: This unstable intermediate is prone to side reactions, including racemization. This compound rapidly intercepts the O-acylisourea to form a more stable and highly reactive this compound-ester.[2]

-

Amine Acylation: The amine nucleophile then attacks the activated this compound-ester, forming the desired amide bond and releasing this compound.

The superiority of this compound over its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt), is attributed to the nitrogen atom at the 7-position of the azabenzotriazole ring.[2] This nitrogen atom has an electron-withdrawing effect, which increases the acidity and improves the leaving group quality of the active ester, thus accelerating the coupling reaction.[1] Furthermore, it is postulated that this pyridine (B92270) nitrogen can participate in the reaction through anchimeric assistance (neighboring group participation), coordinating the incoming amine nucleophile and dramatically increasing the rate of amide bond formation.[4][5] This rapid and efficient coupling significantly outcompetes the pathways leading to racemization.[4]

Quantitative Data: Performance Comparison

The enhanced reactivity and superior racemization suppression of this compound compared to other additives have been demonstrated in numerous studies. Uronium/aminium salts derived from this compound, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), consistently outperform their HOBt-based counterparts like HBTU.[1][6] This is particularly evident in the synthesis of "difficult" sequences, such as sterically hindered or aggregation-prone peptides.[5]

| Coupling System | Model Reaction / Peptide | Yield / Purity | Epimerization (%) | Reference(s) |

| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | Not Specified | 18% | [4] |

| DCC / this compound | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | Not Specified | 6% | [4] |

| EDC / HOBt | Z-L-Phg-OH + H-Val-OMe | Moderate | 3.7% | [7] |

| EDC / this compound | Z-L-Phg-OH + H-Val-OMe | High | <1-2% | [7] |

| EDC / Oxyma Pure | Z-L-Phg-OH + H-Val-OMe | High | 0.1% | [7] |

| HBTU | Acyl Carrier Protein (ACP) Fragment (65-74) Synthesis | Lower Purity (more deletion products observed) | Higher risk | [1] |

| HATU | Acyl Carrier Protein (ACP) Fragment (65-74) Synthesis | Higher Purity (fewer deletion products observed) | Lower risk | [1] |

Table 1: Comparative performance of this compound and related reagents in challenging coupling reactions.

Experimental Protocols

The following are generalized protocols for this compound-mediated couplings. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: General Procedure for Solution-Phase Amide Coupling using EDC/HOAt

This protocol describes a typical procedure for coupling a carboxylic acid and an amine in a solution phase.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

EDC·HCl (1.1 - 1.5 eq)

-

This compound (1.1 - 1.5 eq)

-

Tertiary base, e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 eq)

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or Acetonitrile)

Procedure:

-

Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add the amine (1.1 eq), followed by EDC·HCl (1.1 eq) and DIPEA (2.0 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a standard coupling cycle in Fmoc-based SPPS. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq, 0.1 mmol)

-

Fmoc-amino acid (3.0 - 5.0 eq)

-

HATU (2.9 - 4.9 eq)

-

Base: DIPEA or 2,4,6-Collidine (6.0 - 10.0 eq)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF.[8]

-

Activation (Pre-activation):

-

Coupling:

-

Drain the DMF from the washed, deprotected peptide-resin.

-

Add the pre-activated amino acid solution to the resin.[8]

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Cycle Repetition: Proceed to the next Fmoc deprotection step for the subsequent amino acid addition.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

safety and handling precautions for solid HOAt

An In-depth Technical Guide to the Safety and Handling of Solid 1-Hydroxy-7-azabenzotriazole (HOAt)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid 1-Hydroxy-7-azabenzotriazole (this compound), a reagent widely used in peptide synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the reagent.

Chemical and Physical Properties

Solid this compound is a white to off-white or light yellow crystalline powder.[1][2] It is known for its role as a highly efficient additive in peptide coupling reactions, where it enhances reaction rates and suppresses racemization.[3][4][5] While sparingly soluble in water, it dissolves in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with multiple hazard pictograms, indicating its potential risks.

GHS Pictograms:

Signal Word: Danger[6]

Hazard and Precautionary Statements

A summary of key Hazard (H) and Precautionary (P) statements associated with this compound is provided below. This is not an exhaustive list, and users should consult the full Safety Data Sheet (SDS) for complete information.

| Category | Code | Statement | Citations |

| Hazard | H204 | Fire or projection hazard | [2][7] |

| H301 | Toxic if swallowed | [2][7] | |

| H315 | Causes skin irritation | [2][7] | |

| H318 | Causes serious eye damage | [2][7] | |

| H335 | May cause respiratory irritation | [2][7] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2][8][9] |

| P250 | Do not subject to grinding/shock/friction | [2][8][9] | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] | |

| P270 | Do not eat, drink or smoke when using this product | [2][7][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2][7][8] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor | [7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Quantitative Safety Data

The following table summarizes key quantitative data related to the safety of solid this compound.

| Parameter | Value | Citations |

| Melting Point | 213 - 216 °C (415 - 421 °F) | [2][6] |

| Decomposition Temperature | 198 °C (388 °F) | [2] |

| NFPA Rating | Health: 1, Flammability: 2, Instability: 0 | [7] |

| Partition Coefficient (log Pow) | 0.033 | [2] |

| Relative Density | 0.973 g/cm³ at 20 °C | [10] |

Stability and Reactivity

Solid this compound is stable under recommended storage conditions but can be hazardous if handled improperly.[7]

-

Conditions to Avoid: It is crucial to avoid dust generation, heat, shock, and friction.[2][3][7] The material should be kept away from all sources of ignition.[7] Violent decomposition can occur if the material is dried at elevated temperatures.[4][11]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong reducing agents, and acidic or basic substances that could promote decomposition.[1][3][7]

-

Hazardous Decomposition Products: Thermal decomposition can generate toxic gases, including carbon oxides and nitrogen oxides.[5][7]

Handling and Storage

Proper handling and storage procedures are essential to mitigate the risks associated with solid this compound.

Safe Handling

-

Always handle chemicals in a well-ventilated area, preferably under a fume hood.[7][12]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Minimize dust generation and accumulation during handling.[7] Use a scoop or spatula to remove the solid from its container.[12]

-

Do not subject the material to grinding, shock, or friction.[2][8]

-

Keep the container tightly closed when not in use.[7]

-

Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[2][7]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7]

-

The recommended storage temperature is between 2°C and 8°C.[1][2]

-

Protect the material from moisture and light.[1] For optimal stability, storage under an inert atmosphere is recommended.[1]

-

Store away from incompatible substances and sources of ignition.[1][7]

References

- 1. guidechem.com [guidechem.com]

- 2. peptide.com [peptide.com]

- 3. 1-Hydroxy-7-azabenzotriazole (this compound) [benchchem.com]

- 4. This compound | 39968-33-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]

- 7. aksci.com [aksci.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

The Acidity of HOAt: A Cornerstone of Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the pursuit of efficiency, fidelity, and minimal side reactions is paramount. Among the arsenal (B13267) of reagents developed to achieve these goals, 1-hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior coupling additive, particularly in the formation of amide bonds. Its efficacy is intrinsically linked to its acidity, quantified by its pKa value. This technical guide delves into the significance of the pKa of this compound, providing a comprehensive overview of its measurement, its implications for peptide coupling, and the underlying chemical principles that govern its performance.

Understanding pKa and its Significance for this compound

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For coupling additives in peptide synthesis, the acidity of the hydroxyl group is a critical determinant of its effectiveness.

1-Hydroxy-7-azabenzotriazole (this compound) is a heterocyclic compound that acts as an additive in peptide synthesis to accelerate coupling and, most importantly, to suppress racemization. The pKa of this compound has been reported to be approximately 3.28 to 3.38.[1][2][3] This relatively low pKa value, especially when compared to its predecessor 1-hydroxybenzotriazole (B26582) (HOBt) with a pKa of approximately 4.60, is a key factor in its enhanced performance.[1][2][3] The electron-withdrawing effect of the nitrogen atom at the 7-position in the pyridine (B92270) ring of this compound increases the acidity of the hydroxyl group.[4]

The lower pKa of this compound leads to the formation of a more reactive active ester intermediate during the coupling reaction. This heightened reactivity accelerates the rate of amide bond formation, leading to higher yields and shorter reaction times.[4]

Quantitative Data Summary

For a clear comparison of the acidity and performance of this compound relative to other common coupling additives, the following table summarizes key quantitative data found in the literature.

| Compound | pKa Value | Key Characteristics |

| 1-Hydroxy-7-azabenzotriazole (this compound) | ~3.28 - 3.38 [1][2][3] | High reactivity, excellent racemization suppression, forms highly reactive OAt esters.[4] |

| 1-Hydroxybenzotriazole (HOBt) | ~4.60[1][2][3] | Standard additive, less effective at racemization suppression than this compound.[4] |

| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | ~3.35[3] | Reactivity comparable to this compound, good compromise in terms of cost and performance.[5] |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) | ~4.60 | Non-explosive alternative to HOBt and this compound, with comparable or slightly lower racemization suppression than this compound.[6] |

Experimental Protocols

Protocol 1: Potentiometric Titration for pKa Determination of this compound (Generalized)

Potentiometric titration is a common and accurate method for determining the pKa of a substance.[7] This protocol is a generalized procedure that can be adapted for this compound.

Materials:

-

1-hydroxy-7-azabenzotriazole (this compound)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).[8] Add KCl solution to maintain a constant ionic strength.[8]

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar and position it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Acidification (for titration with base): If titrating with NaOH, the initial solution can be made slightly acidic by adding a small amount of 0.1 M HCl to ensure the starting point is on the acidic side of the pKa.[8]

-

Titration: Begin stirring the solution at a constant, moderate speed. Add the standardized NaOH solution in small, precise increments from the buret.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8]

-

Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp change in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[9] A first derivative plot of the titration curve can be used to accurately determine the equivalence point.

Protocol 2: Spectrophotometric Determination of pKa of this compound (Generalized)

Spectrophotometry can also be used to determine the pKa of a compound if the protonated and deprotonated forms have different UV-Vis absorption spectra.[10]

Materials:

-

1-hydroxy-7-azabenzotriazole (this compound)

-

A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 2 to 5)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water/organic solvent mixture if solubility is an issue).

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting a small, constant volume of the this compound stock solution in a series of buffer solutions of different known pH values.

-

Spectral Scans: Obtain the full UV-Vis absorption spectrum for each buffered solution to identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of this compound.

-

Absorbance Measurements: Measure the absorbance of each solution at the identified wavelengths of maximum absorbance for both the acidic and basic forms.

-

Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of this compound.[7] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[11]

Protocol 3: Standard Peptide Coupling using a Carbodiimide (B86325) and this compound (Generalized)

This protocol describes a general procedure for amide bond formation in solid-phase peptide synthesis (SPPS) using a carbodiimide coupling reagent like N,N'-diisopropylcarbodiimide (DIC) with this compound as an additive.

Materials:

-

Resin-bound amine (the N-terminally deprotected peptide on a solid support)

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-hydroxy-7-azabenzotriazole (this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (for Fmoc deprotection)

-

Shaker vessel

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Treat the resin with a piperidine solution in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 3-5 equivalents relative to the resin loading) and this compound (e.g., 3-5 equivalents) in DMF.

-

Activation: Add the carbodiimide (e.g., DIC, 3-5 equivalents) to the amino acid/HOAt solution and allow it to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for a specified time (e.g., 1-2 hours).

-

Monitoring: The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines. A negative test indicates the completion of the coupling.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Next Cycle: The peptide is now ready for the next cycle of deprotection and coupling.

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound.

References

- 1. 1-Hydroxy-7-azabenzotriazole (this compound) [benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. nbinno.com [nbinno.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. bachem.com [bachem.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. asdlib.org [asdlib.org]

- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 11. egyankosh.ac.in [egyankosh.ac.in]

Methodological & Application

HOAt Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The efficiency and fidelity of peptide chain assembly are critically dependent on the choice of coupling reagents and additives. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior activating agent and racemization suppressant compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in SPPS, demonstrating its advantages in producing high-purity peptides, especially in the synthesis of difficult or sterically hindered sequences.

This compound's efficacy stems from the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring. This enhances the acidity of the hydroxyl group, leading to the formation of a more reactive OAt-active ester when combined with a coupling agent. This increased reactivity accelerates the coupling reaction and, crucially, minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.

Advantages of the this compound Protocol

The utilization of this compound in SPPS protocols, often in conjunction with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), offers several distinct advantages:

-

Superior Racemization Suppression: this compound is highly effective at minimizing the epimerization of amino acids during activation, ensuring the synthesis of peptides with high stereochemical purity.

-

Enhanced Coupling Efficiency: The formation of the highly reactive OAt-ester leads to faster and more complete coupling reactions, resulting in higher yields and fewer deletion sequences.[1]

-

Improved Synthesis of Difficult Sequences: The this compound protocol is particularly beneficial for sterically hindered amino acids (e.g., Val, Ile, Aib), N-methylated amino acids, and sequences prone to aggregation.[1]

-

Higher Purity of Crude Peptides: The increased efficiency of the coupling reactions leads to cleaner crude products, simplifying the subsequent purification steps.[1]

Data Presentation: Comparative Performance

The advantages of this compound-based coupling protocols are evident when compared to methods utilizing HOBt. The following tables summarize the performance of different coupling reagents in the synthesis of the well-established "difficult" acyl carrier protein (ACP) fragment (65-74) and highlight the reduction in racemization observed with this compound.

Table 1: Qualitative Performance Comparison of Coupling Reagents in the Synthesis of ACP (65-74)

| Parameter | HATU (with this compound) | HBTU (with HOBt) |

| Crude Peptide Purity | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) |

| Coupling Efficiency | High | High, but generally lower than HATU |

| Reaction Speed | Faster | Slower |

| Epimerization Risk | Lower risk | Higher risk |

This table is a summary of qualitative data from comparative studies.[1]

Table 2: Quantitative Comparison of Racemization

| Coupling Method | Peptide Sequence | % Epimerization |

| DCC / HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 18% |

| DCC / this compound | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS | 6% |

Data from a comparative study on a difficult dipeptide coupling.[2]

Experimental Protocols

This section provides a detailed protocol for manual Fmoc-based SPPS using a HATU/HOAt coupling strategy. This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

1-Hydroxy-7-azabenzotriazole (this compound)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether, cold

Protocol 1: Single Amino Acid Coupling Cycle (HATU/HOAt)

This protocol describes a single cycle of deprotection and coupling for the addition of one amino acid to the growing peptide chain on the solid support.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate for 5 minutes.

- Drain the solution.

- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and this compound (4.5 equivalents) in DMF.

- Add DIPEA (9.0 equivalents) to the amino acid solution and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction vessel at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended up to 24 hours.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

5. Repeat:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

- After the final coupling and washing steps, wash the peptidyl-resin with DCM (3 x 1 min) and dry under vacuum.

2. Cleavage:

- Add the cleavage cocktail to the dried resin.

- Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Collection:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge to pellet the peptide.

- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

Visualizations

This compound Mechanism of Action in SPPS

Caption: Mechanism of carboxylic acid activation and coupling using this compound in SPPS.

General Fmoc-SPPS Workflow with this compound

Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS using the this compound protocol.

Logical Relationship: this compound vs. HOBt in Racemization Suppression

Caption: Comparison of the reaction pathways and racemization potential for this compound and HOBt.

References

Application of 1-Hydroxy-7-azabenzotriazole (HOAt) in the Synthesis of Difficult Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with challenging sequences, is a cornerstone of modern drug discovery and biomedical research. Difficult sequences, such as those prone to aggregation (e.g., amyloid-beta), containing sterically hindered amino acids (e.g., Val, Ile, Aib), or N-methylated residues, often result in low yields, incomplete reactions, and racemization of chiral centers. The choice of coupling additive is critical in overcoming these obstacles. 1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a superior coupling additive that significantly enhances the efficiency and fidelity of solid-phase peptide synthesis (SPPS) for such difficult sequences.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of challenging peptides.

The Role and Advantages of this compound

This compound is utilized as an additive in conjunction with a coupling reagent, such as a carbodiimide (B86325) (e.g., DIC, EDC) or an onium salt (e.g., HATU, HBTU). Its primary function is to form a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable and highly reactive OAt-active ester.[3][4] This mechanism offers several advantages over traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt).

The key advantages of using this compound include:

-

Enhanced Reactivity and Faster Coupling Kinetics: The nitrogen atom at the 7-position of the benzotriazole (B28993) ring in this compound exerts an electron-withdrawing effect, increasing the acidity and reactivity of the active ester.[5] This leads to faster and more efficient coupling reactions, which is particularly beneficial for sterically hindered amino acids.[1][3]

-

Superior Racemization Suppression: The this compound-activated ester is less prone to forming the undesirable oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[4][6] This ensures the preservation of the stereochemical integrity of the amino acids, a critical factor for the biological activity of the final peptide.

-

Improved Yields and Purity: By accelerating coupling and minimizing side reactions, this compound contributes to higher overall yields and greater purity of the target peptide, reducing the need for extensive purification steps.[2][3]

-

Effectiveness in Difficult Couplings: this compound has demonstrated exceptional performance in notoriously difficult couplings, such as those involving N-methylated amino acids, where other reagents may fail.[7]

Quantitative Data Presentation

While extensive comparative studies with tabulated raw data are often sequence-dependent and proprietary, the literature consistently supports the superiority of this compound-based coupling reagents. The following tables summarize the relative performance and key characteristics of common coupling additives.

Table 1: Comparison of Coupling Additive Performance in Difficult Peptide Synthesis

| Additive | Coupling Reagent Association | Relative Reactivity | Racemization Suppression | Key Advantages |

| This compound | DIC, EDC, HATU, PyAOP | Very High | Excellent | Superior for hindered and N-methylated amino acids, rapid kinetics.[1][7] |

| OxymaPure | DIC, EDC, COMU, PyOxim | High | Very Good | Non-explosive, safer alternative to HOBt/HOAt, good solubility.[7][8][9] |

| 6-Cl-HOBt | DIC, EDC, HCTU, PyClock | High | Good | More reactive than HOBt due to the electron-withdrawing chloro group.[7] |

| HOBt | DIC, EDC, HBTU, PyBOP | Medium | Good | Cost-effective standard, but less effective for highly demanding sequences.[1][7] |

Table 2: Qualitative Comparison of Onium Salts Incorporating Different Additives

| Coupling Reagent | Incorporated Additive | Typical Use Case | Performance Notes |

| HATU | This compound | Gold standard for difficult sequences, sterically hindered couplings, and racemization-prone residues. | Considered one of the most efficient reagents, though can cause guanidinylation of the N-terminus if used in large excess.[1] |

| HCTU | 6-Cl-HOBt | A good balance of reactivity and cost for many difficult sequences. | More reactive than HBTU. |

| HBTU | HOBt | Routine, cost-effective synthesis of standard peptides. | May be less effective for severely hindered couplings compared to HATU.[1] |

| COMU | OxymaPure | A safer, high-performance alternative to HATU, especially in large-scale synthesis. | Reactivity is comparable to HATU; based on the non-explosive OxymaPure.[1] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Difficult Sequence using DIC/HOAt

This protocol provides a general framework for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis. The synthesis of the aggregation-prone Amyloid β-peptide (1-42) is a classic example of a difficult sequence where this compound is beneficial.[10]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxy-7-azabenzotriazole (this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid/HOAt solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (6-10 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings (e.g., secondary amino acids, sterically hindered residues), the coupling time may be extended, or a double coupling may be performed.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of 1-Hydroxy-7-azabenzotriazole (this compound).

Mechanism of Peptide Bond Formation using DIC/HOAt

Caption: Simplified mechanism of peptide bond formation using DIC and this compound.

Experimental Workflow for SPPS using this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of Custom Peptide Synthesis [peptide2.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for HOAt in Microwave-Assisted Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of 1-Hydroxy-7-azabenzotriazole (HOAt) in microwave-assisted peptide synthesis (MAPS). The information compiled herein is intended to guide researchers in optimizing peptide coupling reactions, minimizing racemization, and improving overall synthesis efficiency, particularly for challenging peptide sequences.

Introduction to this compound in Peptide Synthesis

1-Hydroxy-7-azabenzotriazole (this compound) is a highly effective coupling additive used in peptide synthesis to enhance reaction rates and suppress racemization.[1][2] In the realm of microwave-assisted peptide synthesis (MAPS), where elevated temperatures are employed to accelerate reactions, the choice of coupling reagents is critical to maintaining peptide integrity. This compound has demonstrated superiority over its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt), due to the anchimeric assistance provided by the pyridine (B92270) nitrogen atom, which facilitates the aminolysis of the active ester intermediate.[3] This leads to faster and more efficient coupling reactions, which is particularly advantageous for sterically hindered amino acids and complex peptide sequences.[1][4]

Microwave energy significantly shortens the time required for both deprotection and coupling steps in solid-phase peptide synthesis (SPPS).[5][6] The combination of microwave heating with efficient coupling reagents like those based on this compound, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), has become an indispensable technique for the rapid production of high-purity peptides.[3]

Advantages of Using this compound in MAPS

The primary benefits of incorporating this compound into MAPS protocols include:

-

Reduced Racemization: this compound is a potent suppressor of racemization, even at the elevated temperatures used in microwave synthesis. This is crucial for maintaining the stereochemical integrity of the peptide.[1][2]

-

Increased Reaction Rates: The use of this compound accelerates the coupling reaction, leading to shorter cycle times and increased throughput.[1]

-

Improved Yields and Purity: Faster and more complete coupling reactions result in higher yields of the target peptide with fewer deletion sequences and other impurities.[1][2]

-

Efficacy with Difficult Sequences: this compound-based reagents are particularly effective for coupling sterically hindered amino acids, N-methylated amino acids, and sequences prone to aggregation.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other common coupling additives in peptide synthesis.

Table 1: Comparison of Coupling Additives on Racemization during Segment Coupling

| Additive | Racemization (%) |

| HOBt | > Oxyma-T |

| Oxyma-T | > OxymaPure |

| OxymaPure | > this compound |

| This compound | > Oxyma-B |

Data adapted from a study on segment coupling, indicating the relative extent of racemization. Lower placement in the table signifies lower racemization.[4]

Table 2: Performance of Coupling Reagents in the Synthesis of a Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)

| Coupling Reagent Combination | Pentapeptide Yield (%) | des-Aib Impurity (%) |

| DIC/HOBt | 8.4 | 83.1 |

| DIC/HOAt | 37.5 | 60.2 |

| DIC/OxymaPure | 42.8 | 50.4 |

| DIC/Oxyma-B | 26.4 | 61.1 |

This table highlights the improved yield of the target pentapeptide when using this compound compared to HOBt in a challenging sequence containing the sterically hindered amino acid Aib.

Table 3: Racemization of Cysteine and Histidine with Different Additives in SPPS

| Amino Acid | Additive | D/L Isomer Ratio (%) |

| Cys(Trt) | This compound/DIC | 0.4 |

| HOBt/DIC | 0.5 | |

| OxymaPure/DIC | 0.3 | |

| Oxyma-B/DIC | 0.3 | |

| His(Trt) | This compound/DIC | 1.9 |

| HOBt/DIC | 5.1 | |

| OxymaPure/DIC | 3.0 | |

| Oxyma-B/DIC | 1.0 |

This data demonstrates the effectiveness of this compound in minimizing racemization for sensitive amino acids like Cysteine and Histidine during solid-phase peptide synthesis.

Experimental Protocols

General Protocol for Microwave-Assisted SPPS using DIC/HOAt

This protocol is suitable for the synthesis of standard peptides on a microwave peptide synthesizer.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-